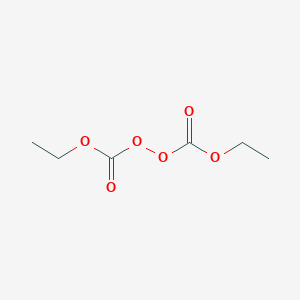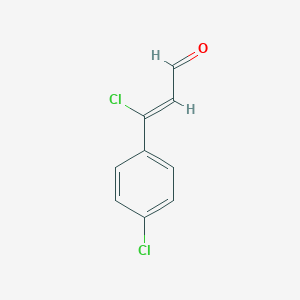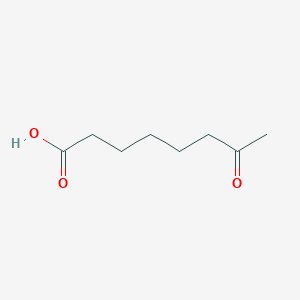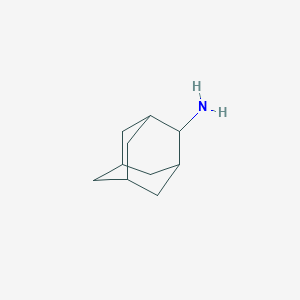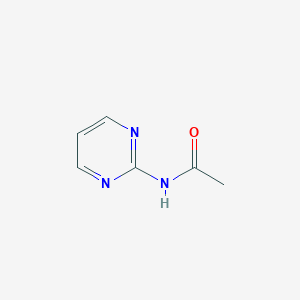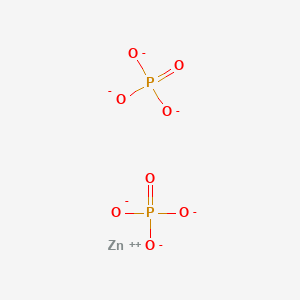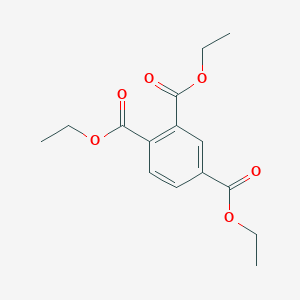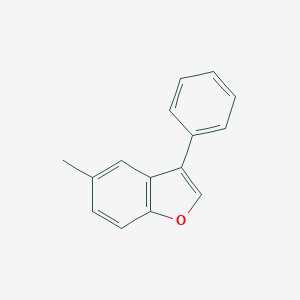
5-Methyl-3-phenylbenzofuran
Vue d'ensemble
Description
5-Methyl-3-phenylbenzofuran is a chemical compound with the molecular formula C15H12O . It is a member of the benzofuran family, which are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of 5-Methyl-3-phenylbenzofuran consists of a benzofuran ring substituted with a methyl group at the 5th position and a phenyl group at the 3rd position . The molecular weight of this compound is 208.26 .Applications De Recherche Scientifique
Antimicrobial Activity : Novel 2-substituted-3-methylbenzofuran derivatives, which may include structures similar to 5-Methyl-3-phenylbenzofuran, have been synthesized and tested for antimicrobial activity against several fungal and bacterial species. Some compounds in this class demonstrated significant antimicrobial properties (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Biogenetic Origin and Antifungal Activities : The formation of phenylbenzofurans, including compounds structurally related to 5-Methyl-3-phenylbenzofuran, in Stemona species indicates their role in plant defense against fungal infection. These compounds have been shown to possess antifungal activities (Greger, 2012).
Insecticidal Properties : Certain neolignans structurally similar to 5-Methyl-3-phenylbenzofuran have been isolated from Piper decurrens and shown to possess insecticidal properties (Chauret et al., 1996).
Potential in Antitumor Agents : Derivatives of 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid, which are chemically related to 5-Methyl-3-phenylbenzofuran, have been explored for their potential as antitumor agents, demonstrating selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).
Antioxidant Activity : Stilbenoid-type 2-phenylbenzofuran derivatives, which may include structures similar to 5-Methyl-3-phenylbenzofuran, have been studied for their antioxidant properties. These compounds have shown promise as antioxidant agents, suggesting their potential in drug development (Thuy, Van Trang, & Son, 2020).
Photosensitized Reactions : Studies have explored the photosensitized reactions of compounds like 5-methyl-3-phenyl-2,3-dihydrobenzofuran, shedding light on their potential applications in photochemistry and organic synthesis (Arnold et al., 1987).
Orientations Futures
Benzofuran and its derivatives, including 5-Methyl-3-phenylbenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications . There is an urgent need to develop new therapeutic agents to combat resistance to antibiotics, and benzofuran compounds have emerged as a promising scaffold for designing such agents . Future research will likely focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .
Propriétés
IUPAC Name |
5-methyl-3-phenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKONLKKCGGMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397098 | |
| Record name | 5-METHYL-3-PHENYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenylbenzofuran | |
CAS RN |
14385-52-5 | |
| Record name | 5-METHYL-3-PHENYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



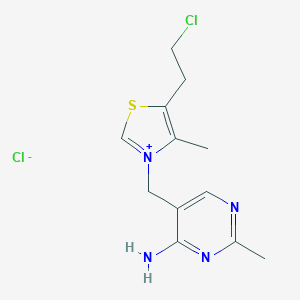
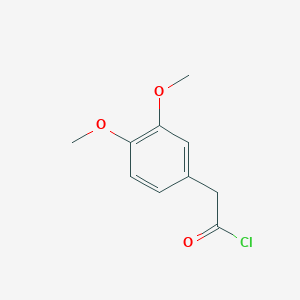
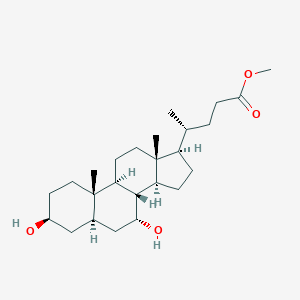


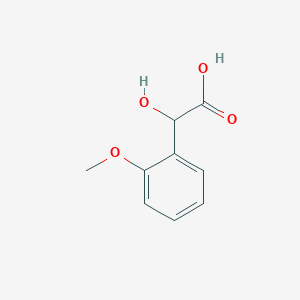
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
